2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-13(12(2)9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEPKMWTDCIKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the imidazo[1,2-a]pyridine core, followed by oxidation to introduce the carbaldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The molecular interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 300708-62-7)
- Molecular Formula : C₁₆H₁₄N₂O₂
- Molecular Weight : 266.30 g/mol
- Key Differences :
- A 4-methoxyphenyl group replaces the 2,4-dimethylphenyl substituent, introducing electron-donating methoxy (-OCH₃) groups.
- A methyl group at position 7 on the imidazo[1,2-a]pyridine core increases steric hindrance.
- Impact : The methoxy group enhances solubility in polar solvents compared to the hydrophobic dimethylphenyl group. The methyl group at position 7 may alter binding interactions in biological systems .
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 727975-83-9)
- Molecular Formula : C₁₇H₁₆N₂O₃
- Molecular Weight : 296.32 g/mol
- Key Differences :
- A 3,4-dimethoxyphenyl group provides two electron-rich substituents, increasing electronic density.
- A methyl group at position 6 introduces additional steric effects.
- Impact : The dimethoxy substituents may improve π-π stacking interactions in supramolecular assemblies or receptor binding. The higher molecular weight could reduce bioavailability compared to the target compound .
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Core Heterocycle Modifications
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 881041-40-3)
- Molecular Formula : C₁₄H₁₁N₃O
- Molecular Weight : 237.26 g/mol
- Key Differences :
- The pyrimidine ring replaces pyridine, increasing nitrogen content and altering aromaticity.
- Impact : Pyrimidine’s electron-deficient nature may enhance reactivity in nucleophilic substitutions or coordination chemistry .
Functional Group Variations
2-(4-Biphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Synthesis : Achieved via Vilsmeier-Haack reaction with 80% yield .
- Impact : Extended π-systems are advantageous in optoelectronic materials or fluorescent probes .
N-t-Butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine (XOWVOX)
Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound (CAS: 881040-31-9) | 250.30 | 2,4-Dimethylphenyl, CHO | Moderate lipophilicity |
| 2-(4-Methoxyphenyl)-7-methyl derivative | 266.30 | 4-Methoxyphenyl, CH₃, CHO | Higher polarity due to -OCH₃ |
| 2-(3,4-Dimethoxyphenyl)-6-methyl | 296.32 | 3,4-Dimethoxyphenyl, CH₃, CHO | Enhanced solubility in DMSO |
| 2-(4-Bromophenyl) | 289.15 | 4-Bromophenyl, CHO | Low solubility in aqueous media |
Biological Activity
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 881040-31-9) is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄N₂O
- Molecular Weight : 250.30 g/mol
- MDL Number : MFCD05177277
The compound features an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets due to its nitrogen-rich structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound has shown promising results against several cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against A-431 and Jurkat cell lines with IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives generally exhibit broad-spectrum antimicrobial activity:
- Antibacterial and Antifungal Properties : The compound has been evaluated for its efficacy against various bacterial strains and fungi. It showed notable inhibition against Gram-positive bacteria and specific fungal pathogens .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine compounds are linked to their ability to inhibit pro-inflammatory cytokines:
- Research Findings : Studies indicate that these compounds can reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:
- Key Modifications : Substituents on the phenyl ring significantly influence activity. For instance, methyl groups at specific positions enhance anticancer potency while maintaining low toxicity profiles .
| Substituent Position | Biological Activity | Notes |
|---|---|---|
| Para | Increased cytotoxicity | Essential for activity against tumor cells |
| Ortho | Moderate activity | May affect solubility and bioavailability |
Q & A
Q. What are the common synthetic routes for preparing 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction yields be optimized?
The compound is typically synthesized via formylation reactions. A widely used method involves the Vilsmeier-Haack reaction , where imidazo[1,2-a]pyridine derivatives react with DMF and phosphorus oxychloride (POCl₃) under reflux (8–12 hours) to introduce the aldehyde group at the C-3 position . Alternative approaches include Cu(II)-catalyzed dehydrogenative aminooxygenation (yields ~60–75%) or Ag-catalyzed intramolecular aminooxygenation in acetonitrile (moderate to good yields) . Yield optimization often requires precise temperature control (0–10°C during reagent addition) and stoichiometric adjustments of DMF and POCl₃ .
Q. What analytical techniques are recommended for confirming the structural integrity of synthesized this compound?
Key techniques include:
- High-resolution NMR : To verify substituent positions and aldehyde proton signals (δ ~9.8–10.2 ppm for the carbaldehyde proton) .
- X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds stabilizing the crystal lattice) .
- HPLC-MS : To assess purity and molecular weight consistency .
Advanced Research Questions
Q. How does the introduction of substituents at the C-3 position of the imidazo[1,2-a]pyridine scaffold influence its COX-2 inhibitory activity, based on structure-activity relationship (SAR) studies?
Substituents at C-3 critically modulate COX-2 selectivity. For example:
- Morpholine rings at C-3 enhance potency (IC₅₀ = 0.07 µM) and selectivity (index = 217.1) by forming hydrogen bonds with COX-2's hydrophobic pocket .
- Phenylamino groups reduce activity due to steric hindrance, highlighting the need for balanced lipophilicity and spatial compatibility . SAR studies should prioritize electron-withdrawing groups and rigid substituents to optimize binding affinity .
Q. What methodological considerations are critical when employing transition metal-catalyzed reactions (e.g., Cu(II) or Ag) in the synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives?
- Catalyst loading : AgNO₃ (10 mol%) in acetonitrile achieves optimal yields in aminooxygenation, while CuCl₂ (20 mol%) is preferred for dehydrogenative coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve catalyst stability and reaction homogeneity .
- Oxidative conditions : Atmospheric oxygen or tert-butyl hydroperoxide (TBHP) is often required to regenerate the catalytic cycle .
Q. How can researchers resolve contradictions in biological activity data observed for structurally similar imidazo[1,2-a]pyridine-3-carbaldehyde analogs?
Contradictions often arise from subtle structural variations. Strategies include:
- Crystallographic analysis : Compare binding modes of active vs. inactive analogs (e.g., nitro or methoxy substituents altering π-π stacking in COX-2) .
- Computational docking : Map electrostatic potential surfaces to identify steric/electronic mismatches .
- Metabolic profiling : Assess off-target effects or instability (e.g., aldehyde oxidation to carboxylic acids) using LC-MS/MS .
Q. In the context of designing imidazo[1,2-a]pyridine-based therapeutic agents, what strategies are effective in enhancing selectivity towards specific enzymatic targets (e.g., COX-2 over COX-1)?
- Substituent engineering : Bulky groups (e.g., methylsulfonyl) exploit COX-2's larger active site, while avoiding COX-1’s narrower cavity .
- Hybrid scaffolds : Conjugation with known pharmacophores (e.g., sulfonamides) improves target engagement .
- Isosteric replacement : Replace labile aldehyde groups with bioisosteres (e.g., oximes) to enhance metabolic stability without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
